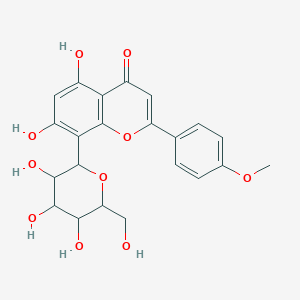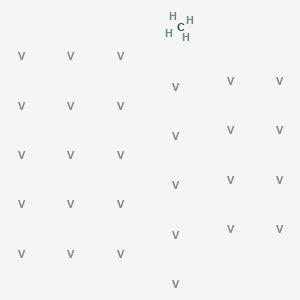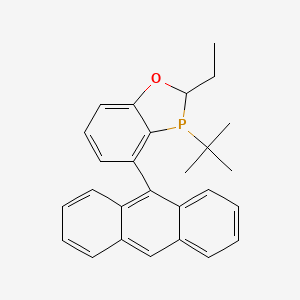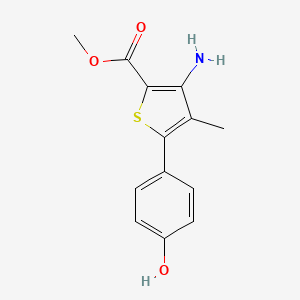![molecular formula C23H39ClO5 B13392584 Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)
Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate is a complex organic compound with the molecular formula C23H37ClO5 and a molecular weight of 428.99 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a chlorinated cyclopentyl ring, and an acetate ester. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopentyl ring: Starting with a suitable cyclopentane derivative, chlorination is performed to introduce the chlorine atom at the desired position.
Introduction of the cyclohexyl group: A Grignard reaction or similar organometallic reaction is used to attach the cyclohexyl group to the cyclopentyl ring.
Formation of the acetate ester: The final step involves esterification, where the hydroxyl group is reacted with acetic anhydride or acetyl chloride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or dechlorinated products
Substitution: Formation of substituted derivatives with various functional groups
科学研究应用
Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acetate groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate
- Cyclohexyl acetate
- Chlorocyclopentyl acetate
Uniqueness
This compound is unique due to its combination of a cyclohexyl group, a chlorinated cyclopentyl ring, and an acetate ester. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
属性
IUPAC Name |
propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,16-22,25-26H,3-5,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUEHGRKZQLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1CCC(C2CCCCC2)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)

![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)

![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)

![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)

![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)

![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)
